N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that integrates a bipyridine structure with a methoxyphenyl group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its chemical formula is , and it features an acetamide functional group, which is significant for its biological activity.
The compound can be sourced from chemical suppliers and research institutions. It is often utilized in research settings due to its unique structural properties and potential applications in drug development and coordination chemistry.
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is classified as an organic compound, specifically an acetamide derivative. Its classification also extends to coordination compounds due to the presence of the bipyridine moiety, which can act as a ligand in various chemical reactions.
The synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Common solvents used include dimethylformamide or tetrahydrofuran.
The molecular structure of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide consists of:
COc1ccc(cc1)C(=O)NCC2=NC=CC=C2
.N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of nucleophile in substitution reactions depends on the desired product.
The mechanism of action for N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide largely depends on its application:
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide has several scientific applications:
This compound exemplifies the intersection of organic synthesis and practical applications in various scientific domains, highlighting its significance in ongoing research efforts.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1